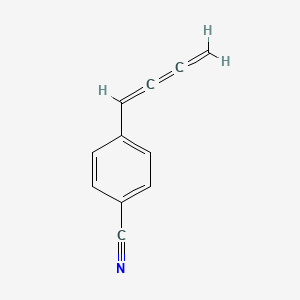

4-Butatrienylbenzonitrile

CAS No.: 918530-17-3

Cat. No.: VC19019363

Molecular Formula: C11H7N

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918530-17-3 |

|---|---|

| Molecular Formula | C11H7N |

| Molecular Weight | 153.18 g/mol |

| Standard InChI | InChI=1S/C11H7N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h4-8H,1H2 |

| Standard InChI Key | OCZURUZYPIOFJL-UHFFFAOYSA-N |

| Canonical SMILES | C=C=C=CC1=CC=C(C=C1)C#N |

Introduction

Molecular Structure and Electronic Properties

The compound features a benzonitrile moiety (C₆H₅CN) attached to a butatriene group (C₄H₄). The benzonitrile component contributes aromatic stability and dipole interactions from the nitrile (-CN) group, while the butatriene chain introduces a conjugated system that enhances electron delocalization . This dual functionality suggests potential utility in organic electronics, where such conjugation is critical for charge transport.

Theoretical analyses of similar systems, such as phenylacetylene derivatives, indicate that extended conjugation can lower the HOMO-LUMO gap, a property exploitable in photovoltaic materials . While direct spectroscopic data for 4-butatrienylbenzonitrile are scarce, studies on benzonitrile complexes highlight the nitrile group’s ability to coordinate transition metals, a trait that could extend to this derivative .

Hypothetical Synthesis Pathways

Rosenmund–von Braun Reaction

Another viable route involves the Rosenmund–von Braun reaction, where bromobenzene reacts with cuprous cyanide (CuCN) to form benzonitrile . By replacing bromobenzene with a brominated butatriene-benzene analog, this method could yield 4-butatrienylbenzonitrile. Challenges include controlling regioselectivity and avoiding side reactions from the reactive butatriene moiety.

Dehydration of Oximes or Amides

Benzonitrile can also be synthesized via dehydration of benzamide or benzaldehyde oxime . Applying similar conditions to a butatriene-substituted benzamide might yield the target compound, though steric and electronic effects could hinder reaction efficiency.

Comparative Analysis with Structural Analogs

4-Butatrienylbenzonitrile’s hybrid structure offers a balance between aromatic stability and conjugated reactivity, positioning it uniquely among nitrile derivatives.

Future Research Directions

-

Synthesis Optimization: Developing regioselective methods to synthesize 4-butatrienylbenzonitrile without side products.

-

Spectroscopic Characterization: Employing FTIR, NMR, and X-ray crystallography to elucidate its structure, as demonstrated for related compounds .

-

Application Testing: Evaluating its performance in catalysis, electronics, and antimicrobial contexts through in vitro and in silico studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume